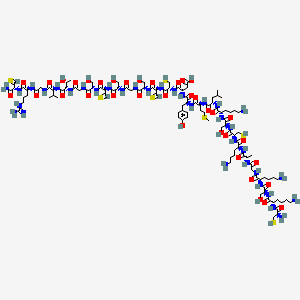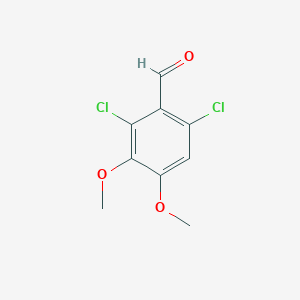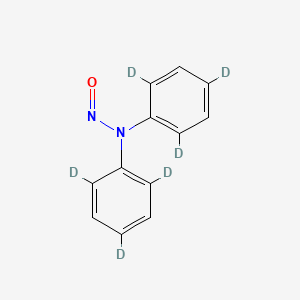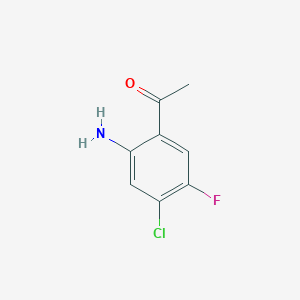
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt: is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a nitrophenylsulfenyl group attached to the L-hydroxyproline moiety, with dicyclohexylammonium as the counterion. It is commonly used in organic synthesis and biochemical research due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt typically involves the following steps:
Protection of Hydroxyproline: The L-hydroxyproline is first protected to prevent unwanted reactions at the hydroxyl group.
Sulfenylation: The protected hydroxyproline is then reacted with 2-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine. This step introduces the nitrophenylsulfenyl group to the hydroxyproline.
Deprotection: The protecting group is removed to yield the free N-(2-nitrophenylsulfenyl)-L-hydroxyproline.
Salt Formation: Finally, the compound is treated with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise control of temperature, reaction time, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group is possible under suitable conditions.
Substitution: The sulfenyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can react with the sulfenyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and the protection of amino acids.
Biology: The compound is employed in the study of enzyme mechanisms and protein structure due to its ability to modify amino acid residues.
Medicine: Research into potential therapeutic applications includes its use in drug design and development, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous.
Mecanismo De Acción
The mechanism by which N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt exerts its effects involves the modification of amino acid residues. The nitrophenylsulfenyl group can react with nucleophilic sites on proteins or peptides, leading to the formation of stable sulfenylated products. This modification can alter the activity, stability, or structure of the target molecules, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Nitrophenylsulfenyl)-L-alanine (dicyclohexylammonium) salt
- N-(2-Nitrophenylsulfenyl)-L-phenylalanine (dicyclohexylammonium) salt
- N-(2-Nitrophenylsulfenyl)-L-isoleucine (dicyclohexylammonium) salt
Uniqueness
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt is unique due to the presence of the hydroxyproline moiety, which imparts distinct structural and reactive properties compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic and biochemical applications where hydroxyproline’s properties are advantageous.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.
Propiedades
Número CAS |
7675-54-9 |
|---|---|
Fórmula molecular |
C23H35N3O5S |
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;(2S,4R)-4-hydroxy-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23N.C11H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;14-7-5-9(11(15)16)12(6-7)19-10-4-2-1-3-8(10)13(17)18/h11-13H,1-10H2;1-4,7,9,14H,5-6H2,(H,15,16)/t;7-,9+/m.1/s1 |
Clave InChI |
APVXEQLZSRIUHG-ZBPXGVACSA-N |
SMILES |
C1CCC(CC1)NC2CCCCC2.C1C(CN(C1C(=O)O)SC2=CC=CC=C2[N+](=O)[O-])O |
SMILES isomérico |
C1CCC(CC1)NC2CCCCC2.C1[C@H](CN([C@@H]1C(=O)O)SC2=CC=CC=C2[N+](=O)[O-])O |
SMILES canónico |
C1CCC(CC1)NC2CCCCC2.C1C(CN(C1C(=O)O)SC2=CC=CC=C2[N+](=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate](/img/structure/B1602600.png)










![7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane](/img/structure/B1602620.png)
